[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
Description
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (IUPAC name: this compound) is a pyridine derivative featuring a methoxyethoxy substituent at the 6-position and a methanamine group at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol .
Properties
IUPAC Name |
[6-(2-methoxyethoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHBNFPZTQYWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016724-24-5 | |
| Record name | [6-(2-methoxyethoxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridinemethanamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound, such as primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Analysis
Substituent Effects on Solubility and Polarity: The methoxyethoxy group in the target compound introduces two ether oxygen atoms, enhancing hydrophilicity compared to methyl (logP ~1.5 vs. ~0.8) . Phenoxyethoxy () introduces an aromatic ring, increasing lipophilicity (logP ~2.5), which may improve membrane permeability but reduce aqueous solubility .
Biological Activity Insights :
- Methanamine derivatives with imidazole substituents (e.g., ) have shown antimicrobial activity in related studies, suggesting that heterocyclic groups may enhance interactions with bacterial targets .
- Methoxy analogs () are structurally similar to CNS-active compounds, though direct data for this specific derivative are lacking .
Synthetic Accessibility :
- The target compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions, as seen in imidazopyridine derivatives (e.g., ) .
Biological Activity
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activity. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a methanamine group and a 2-methoxyethoxy moiety. Its chemical formula is C12H17N2O2, and it has a molecular weight of approximately 221.27 g/mol. The presence of the methoxyethoxy group enhances its solubility and bioavailability, which are critical factors for its potential therapeutic applications.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may interact with various receptors, including neurotransmitter receptors and kinases, influencing signal transduction pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular pathways, potentially leading to anti-inflammatory or anticancer effects.
- Cellular Uptake : The methoxyethoxy group may facilitate better cellular uptake, enhancing the compound's efficacy at lower concentrations.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Metabolism : It may undergo hepatic metabolism, with phase I reactions involving cytochrome P450 enzymes.
- Excretion : Predominantly excreted via renal pathways, making its pharmacokinetic profile suitable for systemic administration.
Biological Activity Data
Recent studies have highlighted the biological activity of this compound against various cell lines. Below is a summary of findings from relevant research:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical cancer) | 4.8 | Cell cycle arrest at G1 phase |
| A549 (Lung cancer) | 6.0 | Inhibition of proliferation |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, correlating with increased apoptosis as evidenced by flow cytometry assays.
- Neuroprotective Effects : In a neuroprotection model using SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : Another study evaluated the compound's ability to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages. Results showed a dose-dependent decrease in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
